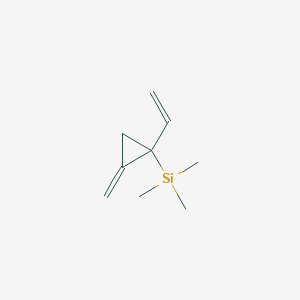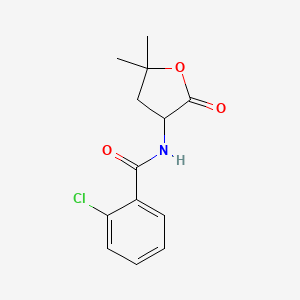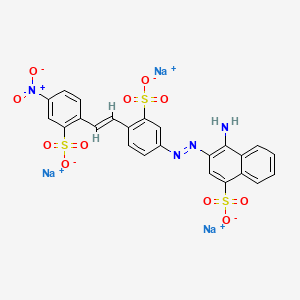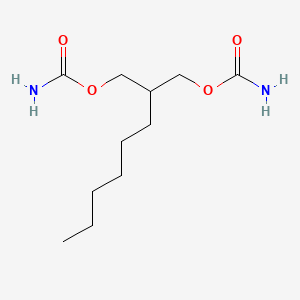
1,3-Propanediol, 2-hexyl-, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-hexyl-, dicarbamate is a chemical compound with significant applications in various fields It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hexyl-substituted propanediol backbone
准备方法
The synthesis of 1,3-Propanediol, 2-hexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with hexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene to ensure the reaction proceeds smoothly. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
化学反应分析
1,3-Propanediol, 2-hexyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles like amines or thiols replace the carbamate moiety, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and yield desired products
科学研究应用
1,3-Propanediol, 2-hexyl-, dicarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticonvulsant and neuroprotective effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
作用机制
The mechanism of action of 1,3-Propanediol, 2-hexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may interact with neurotransmitter receptors or ion channels, leading to altered neuronal activity and therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
相似化合物的比较
1,3-Propanediol, 2-hexyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: Known for its anticonvulsant properties and used in the treatment of epilepsy.
1,3-Propanediol, 2-heptyl-, dicarbamate: Studied for its potential antimicrobial activities.
1,3-Propanediol, 2-butyl-, dicarbamate: Explored for its use in polymer synthesis and industrial applications. The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
属性
CAS 编号 |
25462-33-3 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
2-(carbamoyloxymethyl)octyl carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-6-9(7-16-10(12)14)8-17-11(13)15/h9H,2-8H2,1H3,(H2,12,14)(H2,13,15) |
InChI 键 |
TWTOBQHCWWWHCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



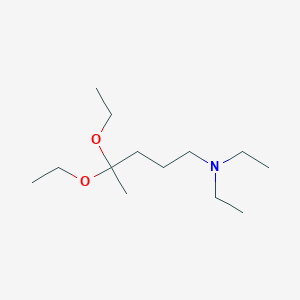
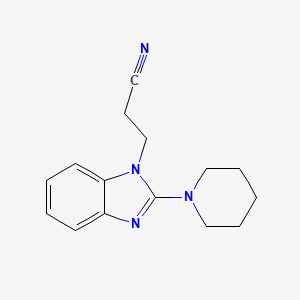

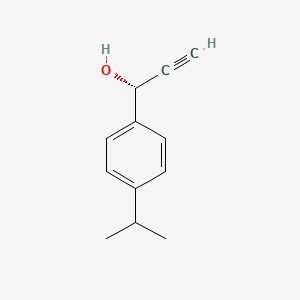

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
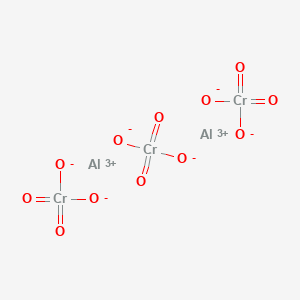
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
